2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone
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Overview
Description
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 1-(5-isopropylfuran-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization reaction, which enables the formation of complex 2-alkyl-1,3-dione building blocks from readily available dicarboxylic acid and acid chloride substrates . This method is advantageous due to its general synthetic utility and the ability to access complex structures directly from simple starting materials.
Industrial Production Methods
Industrial production of cyclopentanone derivatives, including this compound, often involves catalytic processes. For example, the conversion of bio-based platform molecules like furfural to cyclopentanone over Ru/C and Al catalysts in water has been reported . This method is notable for its high yield and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its interaction with enzymes can lead to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentanone ring but without the furan substituent.
2-(1-(5-Propyl-2-furanyl)ethyl)cyclopentanone: A structurally similar compound with a propyl group instead of an isopropyl group.
Uniqueness
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is unique due to the presence of the isopropyl-substituted furan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
89225-04-7 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[1-(5-propan-2-ylfuran-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)13-7-8-14(16-13)10(3)11-5-4-6-12(11)15/h7-11H,4-6H2,1-3H3 |
InChI Key |
UGSJIEQFWZJUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(C)C2CCCC2=O |
Origin of Product |
United States |
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